molecular formula C19H17F3N2O3 B2637976 N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1022036-39-0

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2637976
CAS No.: 1022036-39-0
M. Wt: 378.351
InChI Key: GTIXUBIMXNVBMP-UHFFFAOYSA-N
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Description

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a formamide group attached to a phenyl and cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the formation of the formamide group through a reaction with formic acid or its derivatives. The final step involves the coupling of the phenylcyclopentyl group to the formamide intermediate under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a nitro and trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)15-12-14(8-9-16(15)24(26)27)23-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXUBIMXNVBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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